molecular formula C18H16ClN3OS2 B2986994 N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 338424-17-2

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B2986994
CAS No.: 338424-17-2
M. Wt: 389.92
InChI Key: DGKNENGDESZJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core linked to a 4-chlorophenylacetamide moiety via a sulfanyl bridge. The compound’s synthesis typically involves nucleophilic substitution between a thienopyrimidine thiol intermediate and a chloroacetamide derivative under basic conditions, as seen in analogous preparations .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-11-5-7-12(8-6-11)22-15(23)9-24-17-16-13-3-1-2-4-14(13)25-18(16)21-10-20-17/h5-8,10H,1-4,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKNENGDESZJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a 4-chlorophenyl group and a tetrahydrobenzothienopyrimidine moiety. Its molecular formula is C18H18ClN3OSC_{18}H_{18}ClN_3OS, and it possesses various functional groups that contribute to its biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit potent inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. For example, studies have shown that certain derivatives of related compounds demonstrate strong AChE inhibition with IC50 values ranging from 1.13 µM to 24.3 µM, depending on the specific substituents present on the phenyl ring .

CompoundEnzyme InhibitedIC50 (µM)
Compound AAChE0.02
Compound BUrease2.14
N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamideAChETBD

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. For instance, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a potential for development as an antibacterial agent .

Case Studies

  • Study on Acetylcholinesterase Inhibition : A study conducted on various benzothieno derivatives revealed that those with halogen substitutions exhibited varying degrees of AChE inhibition. The presence of a 4-chlorophenyl group was associated with enhanced inhibitory activity .
  • Antibacterial Screening : Another study focused on the antibacterial efficacy of related compounds found that several exhibited significant activity against common bacterial strains, suggesting that the sulfanyl group may play a crucial role in enhancing bioactivity .

The mechanism of action for N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide likely involves interaction with target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions due to its structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound’s structural features, physicochemical properties, and biological activities with those of related derivatives.

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Core Heterocycle Modifications: Triazolo-Fused Systems: Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporate a triazolo ring, enhancing π-π stacking interactions but reducing solubility due to increased planarity . Hexahydro vs. Tetrahydro Cores: Saturation of the pyrimidine ring (e.g., 5,6,7,8-tetrahydro vs. 3,4,5,6,7,8-hexahydro) influences conformational flexibility.
  • Substituent Variations on the Acetamide Moiety: 4-Chlorophenyl vs. 4-Methylphenyl: Replacement of the chlorophenyl group with a methyl group (e.g., N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide) increases lipophilicity (logP ~4.54 vs. ~4.0 for chlorophenyl) but may reduce electronegativity-driven binding interactions . Sulfamoyl and Ethoxy Groups: Substituents like sulfamoyl () or ethoxy () enhance water solubility via hydrogen bonding but may introduce steric hindrance .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal N—H⋯O hydrogen bonds forming infinite chains, which stabilize the lattice and may influence dissolution rates .

Data Tables

Table 1. Cytotoxicity and Physicochemical Properties of Selected Analogs

Compound IC₅₀ (µM) logP Aqueous Solubility (µg/mL) Key Substituent Reference
N-(4-Chlorophenyl)-2-(tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide (Target Compound) N/A ~4.0 53.18 4-ClPh, tetrahydro
2-Chloro-N'-(tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)acetohydrazide 5.07 0.73 N/A Hydrazide
N-(4-Methylphenyl)-2-{[3-(4-ClPh)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3.2* 4.54 27.9 4-MePh, hexahydro
N-(4-Sulfamoylphenyl)-2-{[3-(4-BrPh)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N/A 3.8 89.4 4-SO₂NH₂Ph, hexahydro

*Estimated from analogous assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiol group in the benzothienopyrimidine core reacts with an activated acetamide derivative (e.g., bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yields by reducing side reactions like oxidation of the thiol group.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar analogs, SCXRD revealed intramolecular N–H⋯N hydrogen bonds between the pyrimidine ring and acetamide group, stabilizing a folded conformation . Intermolecular interactions (e.g., π-π stacking between aromatic rings and C–H⋯Cl contacts) contribute to crystal packing (Table 1).

Table 1 : Key Crystallographic Parameters (Example from Analog)

ParameterValueSource
Space groupP 1
Unit cell (Å)a=7.21, b=9.85, c=10.32
Dihedral angle*42.25°
*Angle between benzothieno and chlorophenyl rings.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies protons on the chlorophenyl (δ 7.2–7.4 ppm) and tetrahydrobenzothieno rings (δ 2.8–3.5 ppm for CH₂ groups). 13^13C NMR confirms the carbonyl (C=O, ~170 ppm) and sulfanyl (C–S, ~40 ppm) groups .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C–S stretch) are diagnostic .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfanyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the sulfanyl group. For analogs, the sulfur atom’s high nucleophilicity (Mulliken charge ≈ -0.35 e) explains its reactivity with electrophiles like alkyl halides . Transition state analysis (using Gaussian 09) can predict activation barriers for specific reaction pathways.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., solvent polarity affecting solubility). Normalize data using:

  • Solvent Controls : Compare DMSO vs. aqueous buffer solubility.
  • Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays).
  • Statistical Validation : Use ANOVA to assess batch-to-batch variability in synthesized compounds .

Q. How do structural modifications (e.g., replacing 4-chlorophenyl with methoxyphenyl) affect binding to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) analyze steric and electronic effects. For example, substituting 4-chlorophenyl with methoxyphenyl increases hydrophobicity (logP +0.5) but may reduce hydrogen bonding with kinase active sites (e.g., ATP-binding pocket of EGFR) .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for aromatic acetamides) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products via LC-MS .

Data Contradiction Analysis

Q. Why do crystal structures of analogs show variable dihedral angles between aromatic rings?

  • Resolution : Conformational flexibility arises from rotational freedom around the sulfanyl-acetamide bond. In analogs, dihedral angles range from 42.25° to 67.84° depending on intramolecular hydrogen bonding and crystal packing forces . MD simulations can model this flexibility in solution vs. solid state.

Synthesis Optimization Table

Table 2 : Reaction Conditions vs. Yield (Hypothetical Data)

SolventTemp (°C)CatalystYield (%)Purity (HPLC)
DMF80K₂CO₃7298.5
THF60Et₃N5895.2
Acetonitrile70DBU6597.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.